molecular formula C12H17N3O2 B166187 Ethyl 6-(piperazin-1-yl)nicotinate CAS No. 132521-78-9

Ethyl 6-(piperazin-1-yl)nicotinate

Cat. No.: B166187
CAS No.: 132521-78-9
M. Wt: 235.28 g/mol
InChI Key: AMCQVTYZNLAJHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(piperazin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with piperazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(piperazin-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives .

Scientific Research Applications

Ethyl 6-(piperazin-1-yl)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs, is ongoing.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 6-(piperazin-1-yl)nicotinate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(piperazin-1-yl)nicotinate is unique due to its combined structural features of nicotinic acid and piperazine. This combination allows it to interact with a broader range of molecular targets, making it a versatile compound in research .

Properties

IUPAC Name

ethyl 6-piperazin-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-17-12(16)10-3-4-11(14-9-10)15-7-5-13-6-8-15/h3-4,9,13H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCQVTYZNLAJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566600
Record name Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132521-78-9
Record name Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 6-chloronicotinate (1.12 g) was dissolved in DMF (30 mL), and 1-tert-butoxycarbonylpiperazine (1.24 g) and potassium carbonate (1.00 g) were added thereto. The mixture was stirred at 80° C. for 18 hr. Water (100 mL) was added to the reaction mixture and the mixture was extracted with ethyl acetate. The extract was washed successively with saturated aqueous sodium hydrogencarbonate solution and brine and dried. The solvent was evaporated under reduced pressure. The residue was dissolved in dichloromethane (10 mL), and trifluoroacetic acid (5 mL) was added thereto at room temperature. The mixture was stirred for 2 hr and the reaction mixture was concentrated under reduced pressure. Water (50 mL) was added to the residue, and the mixture was washed with diethyl ether. The aqueous layer was basified with aqueous sodium hydrogen carbonate solution. The mixture was extracted with chloroform. The extract was dried and the mixture was concentrated under reduced pressure to give 1-(5-ethoxycarbonyl-2-pyridyl)piperazine (1.17 g) as an oil.
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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